molecular formula C6H8ClF2N3 B12512970 (4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride

(4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride

Cat. No.: B12512970
M. Wt: 195.60 g/mol
InChI Key: WVQXOQWQCPSTFP-UHFFFAOYSA-N
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Description

(4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H7F2N3·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of difluoromethyl and methanamine groups in its structure makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride typically involves the introduction of difluoromethyl and methanamine groups to a pyrimidine ring. One common method involves the reaction of 4-chloro-5-(difluoromethyl)pyrimidine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

(4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methanamine group can facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Difluoromethyl)pyrimidin-2-yl)methanamine hydrochloride
  • (4-(Trifluoromethyl)pyrimidin-5-yl)methanamine hydrochloride
  • (4-(Difluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride

Uniqueness

(4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride is unique due to the specific positioning of the difluoromethyl and methanamine groups on the pyrimidine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds, making it valuable for specific research and industrial applications.

Biological Activity

(4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including the difluoromethyl group and the methanamine moiety, contribute to its lipophilicity and potential interactions with various biological targets.

Chemical Structure

The compound is characterized by:

  • Pyrimidine Ring : A six-membered heterocyclic compound containing nitrogen atoms.
  • Difluoromethyl Group : Enhances lipophilicity and biological activity.
  • Methanamine Moiety : Facilitates interactions with biological molecules.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The difluoromethyl group enhances binding affinity to enzymes or receptors, while the methanamine group can participate in various biochemical pathways, modulating physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Antiviral Activity : Investigated for its ability to inhibit viral replication, making it a candidate for antiviral drug development.
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its capacity to inhibit specific enzymes involved in metabolic pathways, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) which is crucial in lipid signaling .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications of the compound influence its biological activity. Key findings include:

  • The presence of the difluoromethyl group significantly enhances lipophilicity and binding interactions.
  • Variations in substituents on the pyrimidine ring affect potency against specific biological targets, indicating that careful design can optimize therapeutic efficacy .

Case Studies and Experimental Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial properties.
  • Antiviral Screening :
    • In vitro assays showed that the compound could reduce viral load in infected cell lines, suggesting potential as an antiviral agent.
  • Enzyme Inhibition :
    • Research highlighted its function as an inhibitor of NAPE-PLD, with IC50 values indicating potent inhibition compared to other compounds in its class .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Staphylococcus aureus
AntiviralReduced viral load in cell lines
Enzyme InhibitionIC50 values indicating potent inhibition of NAPE-PLD

Properties

Molecular Formula

C6H8ClF2N3

Molecular Weight

195.60 g/mol

IUPAC Name

[4-(difluoromethyl)pyrimidin-5-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H7F2N3.ClH/c7-6(8)5-4(1-9)2-10-3-11-5;/h2-3,6H,1,9H2;1H

InChI Key

WVQXOQWQCPSTFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C(F)F)CN.Cl

Origin of Product

United States

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